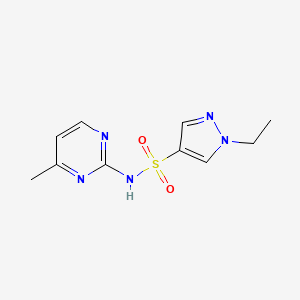
1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It belongs to a class of drugs known as angiotensin II type 2 (AT2) receptor antagonists. EMA401 has shown promising results in preclinical trials and has the potential to be a new treatment option for patients suffering from chronic pain.
作用机制
1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide works by blocking the AT2 receptor, which is involved in the regulation of pain. The AT2 receptor is expressed in the peripheral nervous system and is upregulated in response to injury or inflammation. Activation of the AT2 receptor promotes pain signaling, while blocking the receptor reduces pain signaling. This compound has been shown to block the AT2 receptor and reduce pain signaling in animal models of chronic pain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce pain signaling in animal models of chronic pain, as well as reduce inflammation and nerve damage. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical trials.
实验室实验的优点和局限性
1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified for structure-activity relationship studies. It has also been shown to be effective in animal models of chronic pain, making it a promising candidate for clinical trials. However, one limitation of this compound is that it has not yet been tested in human clinical trials, so its efficacy and safety in humans are not yet known.
未来方向
There are several future directions for the development of 1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide. One direction is to conduct human clinical trials to test the efficacy and safety of the drug in patients suffering from chronic pain. Another direction is to explore the potential of this compound in combination with other pain medications, such as opioids or nonsteroidal anti-inflammatory drugs. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring.
合成方法
The synthesis of 1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide involves several steps. The starting material is 4-methyl-2-pyrimidinylamine, which is reacted with ethyl chloroacetate to form 1-ethyl-4-methyl-2-pyrimidinylamine. This intermediate is then reacted with 4-chlorosulfonylphenylhydrazine to form 1-ethyl-N-(4-chlorosulfonylphenyl)-4-methyl-2-pyrimidinylamine. The final step involves the reaction of this intermediate with sodium azide to form this compound.
科学研究应用
1-ethyl-N-(4-methyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonamide has been studied extensively in preclinical trials and has shown promising results in the treatment of chronic pain. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound works by blocking the AT2 receptor, which is involved in the regulation of pain. By blocking this receptor, this compound reduces pain signaling and provides relief to patients suffering from chronic pain.
属性
IUPAC Name |
1-ethyl-N-(4-methylpyrimidin-2-yl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c1-3-15-7-9(6-12-15)18(16,17)14-10-11-5-4-8(2)13-10/h4-7H,3H2,1-2H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZIKLLYVKVDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=NC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-isopropyl-2-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5306819.png)
![N-[1-[(allylamino)carbonyl]-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5306825.png)
![5-{[(3-hydroxyphenyl)amino]methylene}-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5306833.png)
![2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5306839.png)
![3-(difluoromethoxy)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]benzamide dihydrochloride](/img/structure/B5306868.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[(2-methylprop-2-en-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5306875.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5306891.png)
![6-methyl-5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5306894.png)
![2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5306902.png)
![ethyl 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxylate](/img/structure/B5306908.png)
![N-ethyl-N-methyl-1-oxo-1-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propan-2-amine](/img/structure/B5306911.png)
![N-(2-ethylphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5306919.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306927.png)